molecular formula C17H20ClN5O2S B4863666 N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4863666
M. Wt: 393.9 g/mol
InChI Key: LKOMIVGGSOMCML-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes a chlorobenzyl group, two pyrazole rings, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method includes the nucleophilic substitution reaction where N-cyclopropylamine reacts with 3-chlorobenzyl bromide in a suitable solvent at controlled temperatures . The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. It primarily targets the active site of KDM6B, inhibiting the demethylation of histone H3 lysine 27. This alteration in the epigenetic landscape affects gene expression and can lead to various biochemical and physiological effects, such as changes in cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and sulfonamide group, which confer distinct chemical properties and biological activities. Its ability to inhibit KDM6B and alter the epigenetic landscape sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of N4-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c1-11-16(10-22(4)19-11)26(24,25)21-17-12(2)20-23(13(17)3)9-14-6-5-7-15(18)8-14/h5-8,10,21H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOMIVGGSOMCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NS(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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